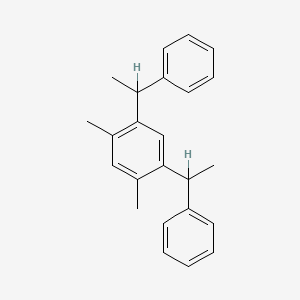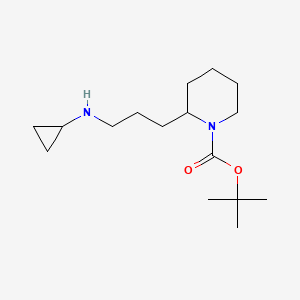
4-Methyl-5-nitrothiophene-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarbonyl chloride, 4-methyl-5-nitro-: is a chemical compound with the molecular formula C6H4ClNO3S and a molecular weight of 205.62 g/mol . This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- typically involves the chlorination of 3-thiophenecarboxylic acid derivatives. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or other reducing agents such as tin(II) chloride (SnCl2).
Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution: Formation of 3-thiophenecarbonyl derivatives with various substituents.
Reduction: Formation of 3-thiophenecarbonyl chloride, 4-methyl-5-amino-.
Oxidation: Formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: Thiophene derivatives, including 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro-, have shown potential in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
- 3-Thiophenecarbonyl chloride
- 4-Methylthiophene-2-carbonyl chloride
- 5-Nitrothiophene-2-carbonyl chloride
Comparison: 3-Thiophenecarbonyl chloride, 4-methyl-5-nitro- is unique due to the presence of both a nitro group and a methyl group on the thiophene ring.
Propriétés
Numéro CAS |
97187-90-1 |
|---|---|
Formule moléculaire |
C6H4ClNO3S |
Poids moléculaire |
205.62 g/mol |
Nom IUPAC |
4-methyl-5-nitrothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO3S/c1-3-4(5(7)9)2-12-6(3)8(10)11/h2H,1H3 |
Clé InChI |
COPAYTISEOZXLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1C(=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)




![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)




![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)


